Product packaging for Naftopidil, (R)-(Cat. No.:CAS No. 127931-15-1)

Naftopidil, (R)-

Cat. No.: B159897
CAS No.: 127931-15-1
M. Wt: 392.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alpha-1 Adrenoceptor Antagonism Research

Naftopidil (B1677906) functions as an antagonist of alpha-1 adrenergic receptors, which are key players in the sympathetic nervous system, mediating smooth muscle contraction in various tissues. nih.gov The alpha-1 adrenoceptor family is composed of three main subtypes: α1A, α1B, and α1D. nih.gov Racemic Naftopidil, a mixture of its (R)- and (S)-enantiomers, has demonstrated a higher affinity for the α1D subtype compared to the α1A and α1B subtypes. nih.govcapes.gov.br This characteristic distinguishes it from some other alpha-1 blockers and has been a focal point of research into its mechanism of action. nih.gov

The exploration of Naftopidil's enantiomers, (R)- and (S)-Naftopidil, is part of a broader trend in pharmacology to understand how stereoisomerism influences drug activity. The differential interaction of enantiomers with chiral biological targets like receptors can lead to significant differences in their pharmacological and pharmacokinetic profiles.

Stereo-Isomeric Significance in Pharmacological Investigations

The two enantiomers of Naftopidil, while chemically similar, exhibit notable differences in their interaction with the body. Research into their stereoselective pharmacokinetics has revealed that following oral administration, the (S)-enantiomer reaches higher plasma concentrations and has approximately double the bioavailability of the (R)-enantiomer. nih.govnih.gov Conversely, the (R)-enantiomer demonstrates a more extensive distribution into peripheral tissues, with significantly higher concentrations found in the prostate, liver, and kidneys. nih.govnih.gov This suggests a stereoselective distribution mechanism that favors the accumulation of (R)-Naftopidil in these specific organs.

From a pharmacodynamic perspective, studies have indicated that both the (R)- and (S)-enantiomers of Naftopidil possess similar blocking activity at the alpha-1 adrenoceptor. nih.gov Specifically, research involving molecular docking and functional assays has suggested that both enantiomers have the same antagonistic potency for the α1D-adrenoceptor subtype. nih.govdoaj.org

Pharmacokinetic Properties of Naftopidil Enantiomers in Rats Following Intragastric Administration
Parameter(R)-Naftopidil(S)-Naftopidil
BioavailabilityLowerApproximately 2-fold higher than (R)-enantiomer
Tissue Distribution (Prostate R/S Ratio)3.16
Tissue Distribution (Liver R/S Ratio)1.33
Tissue Distribution (Kidney R/S Ratio)2.90

Historical Development of Naftopidil Research: Beyond Original Indications

The research trajectory of Naftopidil began with its development as an alpha-1 adrenoceptor antagonist. nih.gov Initially investigated for its potential as an antihypertensive agent, its clinical utility was subsequently established for the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). nih.gov

More recently, the scientific inquiry into Naftopidil and its enantiomers has expanded beyond its initial urological applications. A growing body of preclinical evidence suggests that Naftopidil possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate, bladder, and renal cancer. nih.gov Interestingly, some studies indicate that these anticancer effects may be independent of its alpha-1 adrenoceptor antagonist properties. nih.gov This has opened up a new avenue of research into the potential repositioning of Naftopidil or its individual enantiomers as anticancer agents.

Furthermore, research has delved into the metabolic pathways of the Naftopidil enantiomers, identifying the roles of specific UDP-glucuronosyltransferase enzymes in their metabolism. nih.gov Such studies are crucial for a comprehensive understanding of the disposition of each enantiomer within the body. The absolute configurations of the Naftopidil enantiomers have also been determined through crystallographic studies, providing a solid structural basis for understanding their interactions with biological targets. nih.gov

Binding Affinities (Ki) of Racemic Naftopidil for Alpha-1 Adrenoceptor Subtypes
Adrenoceptor SubtypeKi (nM)
α1A3.7
α1B20
α1D1.2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B159897 Naftopidil, (R)- CAS No. 127931-15-1

Properties

CAS No.

127931-15-1

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1

InChI Key

HRRBJVNMSRJFHQ-HXUWFJFHSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Stereoselective Chemical Synthesis and Derivatization Strategies

Design and Synthesis of Naftopidil (B1677906) Analogues

Phthalimide-Phenylpiperazine Analogues

The structural motif of phenylpiperazines is central to Naftopidil and its analogues. A specific class of derivatives, phthalimide-phenylpiperazines, has been extensively studied for their potential as α1a-adrenergic receptor antagonists. Research into the design, synthesis, and structure-activity relationships of these compounds has revealed important insights into their pharmacological profiles acs.org.

Within this series, it has been observed that S-hydroxy enantiomers generally exhibit higher binding affinity and selectivity for the α1a-adrenergic receptor compared to their R-hydroxy counterparts. For instance, certain S-hydroxy enantiomers demonstrated significantly enhanced selectivity for α1a-AR over α1b-AR (e.g., >5690 to >6060 fold) and α1d-AR (e.g., 158 to 186 fold) when compared to des-hydroxy analogues or even tamsulosin (B1681236) acs.org. This highlights the critical role of stereochemistry in modulating the activity and selectivity of these Naftopidil-related structures. The phenylpiperazine framework itself has also been identified as a scaffold for designing new drugs, including those with tubulin-binding activity nih.gov.

Structural Modifications for Enhanced Biological Activity

Structural modifications of the Naftopidil scaffold have been pursued to enhance specific biological activities or alter receptor selectivity. One strategy involves the conformational restriction of Naftopidil, leading to the discovery of new ligands incorporating 1,3-dioxolane (B20135), 1,3-oxathiolane (B1218472), or 1,3-dithiolane (B1216140) structures. These modifications have been shown to impact the binding affinity and selectivity towards α1 adrenoceptor subtypes and 5-HT1A receptors researchgate.net. For example, compound 7, a 1,3-dioxolane derivative, exhibited high affinity for α1a and α1d adrenoceptor subtypes (pKi α1a=9.58, pKi α1d=9.09) with notable selectivity over 5-HT1A receptors (α1a/5-HT1A=100, α1d/5-HT1A=26) researchgate.net.

Another area of derivatization involves the incorporation of amide and indole (B1671886) groups into the Naftopidil structure. Eleven novel Naftopidil-related compounds featuring these modifications were designed and synthesized. These compounds demonstrated varying degrees of α1-adrenoceptor antagonistic activity and, in some cases, moderate antiproliferative activities against human prostate cancer cell lines nih.gov. Compound 3, for instance, showed significant α1D/1A blocking activity in isolated rat tissues, with 97.7- and 64.6-fold selectivity for α1D and α1A, respectively, over α1B nih.gov.

Hybrid molecules, such as isochroman-4-one (B1313559) derivatives bearing a piperazine (B1678402) moiety, have also been synthesized, combining structural features of existing antihypertensive agents like XJP and Naftopidil. These hybrids were evaluated for their vasodilation potency and α1-adrenergic receptor antagonistic activity. Compound 6e, a representative hybrid, exhibited vasodilation activity comparable to that of Naftopidil, with an α1-adrenergic receptor antagonistic activity (pA2 = 6.724) similar to Naftopidil (pA2 = 6.884) worktribe.com.

Beyond adrenergic receptor modulation, the phenylpiperazine structure, characteristic of Naftopidil, has been identified as a scaffold for compounds that inhibit tubulin polymerization. This discovery suggests a broader spectrum of cellular activity for Naftopidil derivatives and opens avenues for designing novel tubulin-binding drugs based on this structural class nih.gov.

Table 2: Examples of Structural Modifications and Their Biological Activities

Structural ModificationKey Structural FeatureObserved Activity/Selectivity (Examples)Reference
Conformational Restriction1,3-Dioxolane, 1,3-Oxathiolane, 1,3-DithiolaneHigh affinity for α1a/α1d adrenoceptors; selectivity over 5-HT1A receptors (e.g., Compound 7: pKi α1a=9.58, pKi α1d=9.09) researchgate.net
Amide and Indole GroupsNovel Naftopidil-related compounds with amide/indoleα1-adrenoceptor antagonism, antiproliferative activity (e.g., Compound 3: 97.7-fold α1D selectivity over α1B) nih.gov
Isochroman-4-one HybridsPiperazine moiety linked to isochroman-4-oneVasodilation potency, α1-adrenergic receptor antagonism (e.g., Compound 6e: pA2=6.724 comparable to Naftopidil) worktribe.com
Phenylpiperazine ScaffoldPhenylpiperazine coreInhibition of tubulin polymerization nih.gov

Enantiomeric Purity and Characterization in Synthesis

Ensuring the enantiomeric purity of (R)-Naftopidil and its chiral derivatives is paramount in chemical synthesis, given that different enantiomers can exhibit distinct biological activities. Several analytical techniques are critical for characterizing and confirming the stereochemical integrity of synthesized compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed and highly effective method for determining the enantiomeric excess (ee) of Naftopidil and its analogues. This technique allows for the separation and quantification of individual enantiomers, providing a precise measure of chiral purity researchgate.netresearchgate.netnih.gov. For instance, the optical purity of Naftopidil synthesized via glycerol (B35011) desymmetrization was confirmed to be 98% ee by HPLC on a chiral column researchgate.net.

Beyond chromatographic methods, single-crystal X-ray diffraction analysis plays a crucial role in unambiguously determining the absolute configurations of Naftopidil enantiomers researchgate.netnih.gov. This technique provides direct structural information, confirming the spatial arrangement of atoms around the chiral center. The crystallographic structures of both (+)- and (–)-Naftopidil have been reported, with their absolute configurations determined using this method nih.gov. Other characterization techniques, such as powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermal analytical techniques (DSC), are also utilized to confirm the bulk phase purity and crystalline properties of Naftopidil and its solid forms researchgate.net.

Receptor Binding and Molecular Interaction Studies

Alpha-1 Adrenoceptor Subtype Affinity and Selectivity

Naftopidil (B1677906) exhibits a notable selectivity profile for alpha-1 adrenoceptor subtypes, contributing to its pharmacological effects.

Studies on cloned human alpha-1 adrenoceptor subtypes have provided quantitative data on the binding affinities of Naftopidil. Naftopidil demonstrates a higher affinity for the α1D subtype compared to the α1A and α1B subtypes. Specifically, Naftopidil has reported K_i values of 3.7 nM for α1A, 20 nM for α1B, and 1.2 nM for α1D cloned human adrenoceptor subtypes. wikipedia.org This indicates approximately a 3-fold higher affinity for α1D than for α1A, and a 17-fold higher affinity than for α1B. unipd.it

Table 1: Binding Affinities (K_i) of Naftopidil for Cloned Human α1 Adrenoceptor Subtypes

Adrenoceptor SubtypeK_i (nM)
α1A3.7
α1B20
α1D1.2

Naftopidil's selectivity profile distinguishes it from other alpha-1 adrenoceptor antagonists. While some antagonists like alfuzosin, doxazosin, prazosin (B1663645), and terazosin (B121538) are considered non-selective, blocking all three α1-AR subtypes, and silodosin (B1681671) is α1A-AR-selective, Naftopidil shows a preference for α1A and α1D over α1B. unipd.it A key characteristic of Naftopidil is its three times greater affinity for the α1D subtype compared to the α1A subtype, a distinct feature when compared to tamsulosin (B1681236) and silodosin, which exhibit higher affinity for α1A.

Preclinical assessments have evaluated the antagonistic potency of Naftopidil, including its (R)-enantiomer. In rat functional assays in vitro, Naftopidil, both as a racemate and its S- and R-enantiomers, exhibited similar blocking activity on α1-AR subtypes. unipd.it Specifically, (R)-Naftopidil and (S)-Naftopidil showed similar antagonistic activities towards the α1D-adrenoceptor, with reported pA2 values of 7.85 and 8.03, respectively, while the racemic mixture had a pA2 of 7.93.

In anesthetized dog models, Naftopidil demonstrated selective inhibition of phenylephrine-induced increases in prostatic pressure, with a selectivity index of 3.76, indicating a more potent effect on prostatic pressure compared to mean blood pressure. This selectivity was found to be superior to that of tamsulosin (selectivity index of 1.23) and prazosin (selectivity index of 0.61) in the same model.

Molecular Docking and Computational Modeling

Computational studies, particularly molecular docking, have provided insights into the precise binding mechanisms and interactions of Naftopidil enantiomers with adrenoceptors.

Molecular docking studies have been instrumental in elucidating the binding mechanisms of Naftopidil enantiomers to the α1D-adrenoceptor. These studies revealed that both (R)- and (S)-Naftopidil bind similarly to the α1D-AR, which is consistent with their observed analogous antagonistic activities. A crucial interaction identified is the formation of a hydrogen bond between the hydroxyl (OH) group of (R)-Naftopidil and the Glu190 residue located in the extracellular loop 2 (ECL2) region of the receptor. This interaction is considered vital for the activation of G protein-coupled receptors (GPCRs). Additionally, the methoxyl group on the arylpiperazine moiety of (R)-Naftopidil forms a hydrogen bond with Thr189. These findings suggest that Glu190 and Thr189 residues play a significant role in the recognition of the α1D subtype, particularly for antagonists with an arylpiperazine core structure.

Analysis of molecular docking results indicates that the enantiomers of Naftopidil adopt very similar binding poses and occupy the same binding pocket within the α1D-adrenoceptor. The most favorable binding poses for both (R)-Naftopidil and (S)-Naftopidil position them within a hydrophobic pocket. This pocket is formed by transmembrane helices 2, 3, 6, and 7. The calculated binding energies for these top-ranked poses were identical at -9.0 kcal/mol. The docking analysis further details that the arylpiperazine portion of the molecule is situated at the entrance of this hydrophobic pocket, while the naphthalene (B1677914) moiety extends into a deeper hydrophobic region, which is surrounded by transmembrane helices 5, 6, and 7. The striking similarity in their binding poses and energies provides a rational explanation for the comparable antagonistic activities observed for both (R)- and (S)-Naftopidil towards the α1D receptor.

Identification of Critical Receptor Residues in Ligand Recognition

Application of Pharmacophore Models for Selective Antagonists

Naftopidil demonstrates varying affinities for the different α1-adrenoceptor subtypes. Studies using cloned human α1-adrenoceptor subtypes have shown that Naftopidil is selective for the α1D-adrenoceptor, exhibiting approximately 3-fold higher affinity for α1D-AR than for α1A-AR, and about 17-fold higher affinity than for α1B-AR. jst.go.jpnih.gov

Table 1: Binding Affinity of Naftopidil for Human α1-Adrenoceptor Subtypes

Receptor SubtypeRelative Affinity (vs. α1D-AR)
α1A-AR~3-fold lower
α1B-AR~17-fold lower
α1D-ARHighest

Note: Data derived from studies using cloned human α1-adrenoceptor subtypes. jst.go.jpnih.gov

Interactions with Non-Adrenergic Receptors

Beyond its primary action on α1-adrenergic receptors, Naftopidil and its analogues have also been investigated for interactions with other receptor systems, notably serotonin (B10506) receptors.

Binding to 5-HT1A Receptors (for Analogues)

Naftopidil itself possesses 5-HT1A agonistic properties, with its IC50 value for 5-HT1A receptors (108 nmol/l) being in a similar concentration range to its α1-adrenoceptor IC50 (235 nmol/l). nih.gov This affinity for 5-HT1A serotonin receptors is believed to contribute to its ability to suppress C-fibre-mediated bladder contractions, which can alleviate symptoms of an overactive bladder and nocturia. truemeds.in

Furthermore, conformational restriction studies on Naftopidil have led to the discovery of new classes of ligands, such as 1,3-dioxolane-based analogues, that exhibit binding to both α1 adrenoceptor subtypes and 5-HT1A receptors. researchgate.netnih.gov These studies aimed to achieve selectivity towards one receptor system over the other through structural modifications.

For instance, Compound 7, a 1,3-dioxolane (B20135) analogue, showed high affinity for α1a and α1d adrenoceptor subtypes (pKi α1a=9.58, pKi α1d=9.09) and demonstrated selectivity over 5-HT1A receptors (α1a/5-HT1A = 100, α1d/5-HT1A = 26). Functionally, Compound 7 acted as a potent competitive α1a and α1d adrenoceptor antagonist, while at 5-HT1A receptors, it behaved as a potent partial agonist (pD2=8.30). researchgate.netnih.gov

Other analogues, Compounds 8 and 10, displayed high affinity and selectivity specifically for 5-HT1A receptors (pKi=8.29 and 8.26, respectively; 5-HT1A/α1 = 18 and 10). In functional assays at the 5-HT1A receptor, Compound 8 was identified as a neutral antagonist (pKb=7.29), whereas Compound 10 was a partial agonist (pD2=6.27). researchgate.netnih.gov These findings highlight the versatility of Naftopidil-based ligands for developing selective agents targeting either α1-AR or 5-HT1A receptor systems. researchgate.netnih.gov

Table 2: Binding and Functional Data for Naftopidil Analogues at α1-AR and 5-HT1A Receptors

CompoundReceptor SubtypeBinding Affinity (pKi)Functional ActivityFunctional Potency (pKb/pD2)Selectivity Ratio (α1/5-HT1A or 5-HT1A/α1)
Naftopidilα1-ARN/AAntagonistN/AN/A
5-HT1AN/AAgonistN/AN/A
Compound 7α1a-AR9.58AntagonistpKb = 8.24α1a/5-HT1A = 100
α1d-AR9.09AntagonistpKb = 8.14α1d/5-HT1A = 26
5-HT1AN/APartial AgonistpD2 = 8.30N/A
Compound 85-HT1A8.29Neutral AntagonistpKb = 7.295-HT1A/α1 = 18
Compound 105-HT1A8.26Partial AgonistpD2 = 6.275-HT1A/α1 = 10

Note: N/A indicates data not explicitly provided in the source for that specific metric. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Action in Research Models

Effects on Stromal Cell Biology

Suppression of Prostate Stromal Cell Proliferation

Naftopidil (B1677906) has been shown to strongly suppress the proliferation of prostate stromal cells (PrSC) in vitro. This effect is significant, particularly when compared to other alpha-1 adrenoceptor antagonists like silodosin (B1681671), which did not exhibit the same strong inhibitory effect on PrSC proliferation. nih.gov Studies indicate that naftopidil induces G1 cell-cycle arrest in PrSC, leading to a reduction in their growth. nih.gov This antiproliferative effect on prostate fibroblasts is independent of its alpha-1 adrenoceptor blocking activity. nih.gov The suppression of PrSC proliferation by naftopidil also leads to a significant reduction in the secretion of interleukin-6 (IL-6), a growth factor known to promote prostate cancer cell growth. nih.govnih.gov

Inhibition of Lung Fibroblast Growth and Apoptosis Induction

Naftopidil inhibits the growth of human lung fibroblasts in a dose-dependent manner. ersnet.orgnih.gov This inhibitory effect is achieved by inducing G1 cell cycle arrest in these cells. nih.govnih.govresearchgate.net Furthermore, naftopidil has been shown to induce apoptosis in lung fibroblasts, similar to its effects on prostate fibroblasts. ersnet.org This antifibrotic effect was also observed in vivo, where naftopidil attenuated bleomycin-induced lung fibrosis in mice, reducing the extent of fibrosis and decreasing serum surfactant protein-D levels. nih.goversnet.orgnih.gov The growth inhibitory effects on lung fibroblasts are independent of alpha-1 adrenoceptor antagonism. nih.govnih.gov

Vascularization and Angiogenesis Research

Naftopidil demonstrates notable effects on vascularization and angiogenesis, critical processes in tumor growth and progression.

Anti-angiogenic Properties: Reduction of Microvessel Density

Naftopidil exhibits anti-angiogenic properties, leading to a reduction in microvessel density (MVD). nih.gov This has been observed in various preclinical models, including xenograft models of renal carcinoma (ACHN cells) and prostate cancer (PC-3 cells). nih.govresearchgate.netnih.gov Studies involving patient-derived renal carcinoma xenografted into nude mice also showed a significant reduction in MVD following naftopidil treatment. nih.govnih.govtandfonline.com This reduction in MVD indicates a suppressed formation of new blood vessels, which is vital for tumor sustenance and growth. nih.gov

Effects on Vascular Endothelial Cell Proliferation

Naftopidil suppresses the proliferation of vascular endothelial cells, such as human umbilical vein endothelial cells (HUVEC). nih.govnih.govnih.gov This antiproliferative effect is dose-dependent and is associated with an increase in p21 expression, a cell cycle inhibitor, which prevents HUVEC proliferation in vitro. nih.govaacrjournals.org The ability of naftopidil to induce G1 cell-cycle arrest in vascular endothelial cells contributes to its anti-angiogenic activity. nih.gov

Attenuation of Neovascularization in Preclinical Models

Beyond its effects on endothelial cell proliferation and microvessel density, naftopidil has been shown to attenuate neovascularization in in vivo preclinical models. nih.govresearchgate.netresearchgate.net For instance, in Matrigel plug assays, naftopidil significantly reduced the formation of new blood vessels. nih.govresearchgate.net This attenuation of neovascularization, along with the reduction in MVD, underscores naftopidil's potential as an agent that can inhibit the supply of nutrients and oxygen to growing tumors, thereby impeding their progression. nih.gov

Ion Transport and Channel Modulation

Naftopidil demonstrates modulatory effects on several ion transport systems and channels, contributing to its diverse biological activities.

Inhibition of Na+,K(+)-Cotransport and Na+,Li(+)-Countertransport in Cellular Models

Studies have shown that Naftopidil inhibits the activity of Na+,K(+)-cotransport and Na+,Li(+)-countertransport systems in human erythrocytes. This inhibitory action was observed with Naftopidil, while other comparative agents like urapidil (B1196414) and verapamil (B1683045) generally did not affect these transport systems, with the exception of a minor inhibitory effect of verapamil on Na+,K(+)-cotransport at high concentrations. nih.gov

Modulation of Anion Carrier Activity

Beyond its effects on cation transport, Naftopidil has also been found to modulate anion carrier activity. Research indicates that Naftopidil administration leads to a decrease in the erythrocyte anion carrier. nih.govnih.gov

Investigation of Calcium Channel Blocking Action

Naftopidil exhibits calcium channel blocking properties, influencing intracellular calcium concentrations and vascular smooth muscle relaxation. It has been observed to decrease the increase in cytosolic free calcium concentration induced by thrombin in human platelets. nih.gov Furthermore, Naftopidil demonstrates the ability to relax aortic strips depolarized with potassium (K+) and shifts calcium (Ca2+) concentration-response curves to the right, indicating a Ca2+-channel-blocking activity. This effect is observed at concentrations approximately ten times higher than those required for its alpha-1 adrenoceptor blockade. nih.gov

In more detailed investigations using voltage-clamped ventricular cardiomyocytes, Naftopidil was shown to partially inhibit the calcium current (ICa) by 53.5% at a pD2 value of 6.4. For comparison, verapamil completely inhibited ICa with a pD2 value of 6.9. These findings suggest that Naftopidil acts as a weak ligand for L-type calcium channels, partially blocking ICa without showing stereoselectivity between its enantiomers. Radioligand binding studies further indicate that racemic Naftopidil possesses some affinity for the three distinct drug receptor domains of the L-type Ca2+ channel in guinea pig skeletal muscle T-tubulus membranes. nih.gov Additionally, Naftopidil has been shown to inhibit the mobilization of intraplatelet calcium induced by agonists such as collagen and adrenaline. ucl.ac.uk

Table 1: Effects of Naftopidil on Calcium Current (ICa) Inhibition in Ventricular Cardiomyocytes

CompoundICa Inhibition (%)pD2 ValueL-type Calcium Channel LigandStereoselectivity
Naftopidil53.56.4WeakNo
VerapamilComplete6.9--

Neurophysiological Mechanisms

Naftopidil's influence extends to neurophysiological processes, particularly in the spinal cord, where it modulates inhibitory synaptic transmission.

Modulation of Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Spinal Neurons

In experiments utilizing rat spinal cord slices, Naftopidil (at concentrations ranging from 30 to 100 µM) has been shown to facilitate miniature inhibitory postsynaptic currents (mIPSCs) in substantia gelatinosa (SG) neurons. This facilitation primarily manifests as an increase in the frequency of mIPSCs, rather than their amplitude. This effect was observed in approximately 38% of the tested neurons. nih.govnih.govmdpi.comeinj.org The increase in mIPSC frequency by Naftopidil was attenuated by bicuculline (B1666979) or strychnine, suggesting the involvement of GABAergic and glycinergic mechanisms. nih.govmdpi.com

Enhancement of Glycine (B1666218) and GABA Release in Spinal Dorsal Horn

Research indicates that Naftopidil enhances the release of inhibitory neurotransmitters, glycine and gamma-aminobutyric acid (GABA), in the spinal dorsal horn. This enhancement is believed to occur through the activation of inhibitory interneuron terminals at the presynaptic site within the spinal cord. nih.govnih.gov The effects of Naftopidil on inhibitory postsynaptic currents (IPSCs) were found to be mediated by GABA and/or glycine receptors. nih.govresearchgate.net This mechanism suggests that Naftopidil may elevate the levels of GABA and/or glycine at the presynaptic site of SG neurons, contributing to its modulatory actions in the spinal cord. nih.gov

Effects on Excitatory Postsynaptic Currents (EPSCs)

Naftopidil has been observed to modulate excitatory postsynaptic currents (EPSCs) in research models. In studies utilizing substantia gelatinosa (SG) neurons from rat spinal cord slices, bath-applied Naftopidil significantly decreased the peak amplitudes of both Aδ and C fiber-evoked EPSCs. Specifically, a 100 µM concentration of Naftopidil reduced Aδ fiber-evoked EPSCs to 72.0% ± 7.1% (n=15) and C fiber-evoked EPSCs to 70.0% ± 5.5% (n=20) in a reversible and reproducible manner. nih.govnih.govkoreamed.org In contrast, prazosin (B1663645), another α1-adrenoceptor antagonist, at a concentration of 10 µM, did not inhibit these evoked EPSCs, suggesting that Naftopidil's effect on EPSCs is mediated through a mechanism independent of α1-adrenoceptors. nih.govnih.govkoreamed.orgresearchgate.netmdpi.com The reduction in evoked EPSCs by Naftopidil in the spinal cord indicates a potential role in suppressing nociceptive stimulation or the micturition reflex. nih.gov It is hypothesized that Naftopidil may act on the presynaptic terminals or axons of Aδ and/or C afferents by activating specific binding sites, distinct from α1D/1A-adrenoceptors, on the presynaptic membranes, leading to depolarization. nih.gov

Table 1: Effects of Naftopidil on Evoked EPSC Amplitudes in Rat SG Neurons

Fiber TypeTreatment (Concentration)Peak Amplitude Reduction (% of Baseline)Number of Neurons (n)Reference
Aδ fiber-evokedNaftopidil (100 µM)28.0% decrease (to 72.0% ± 7.1%)15 nih.govnih.gov
C fiber-evokedNaftopidil (100 µM)30.0% decrease (to 70.0% ± 5.5%)20 nih.govnih.gov
Aδ fiber-evokedPrazosin (10 µM)No significant inhibitionNot specified nih.govnih.gov
C fiber-evokedPrazosin (10 µM)No significant inhibitionNot specified nih.govnih.gov

Attenuation of Excitation from Primary Afferent Fibers at Postsynaptic Sites

Naftopidil has been shown to attenuate excitation originating from primary afferent fibers at postsynaptic sites within SG neurons, a mechanism that does not involve α1-adrenoceptor blockade. researchgate.netnih.gov This attenuation is suggested to occur through the upregulation of postsynaptic sensitivity to inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA) and glycine. nih.gov Evidence supporting this mechanism includes the observation that Naftopidil increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in SG neurons. mdpi.comnih.gov Furthermore, Naftopidil-induced outward currents, indicative of hyperpolarization in SG neurons, were significantly attenuated by the GABAA receptor antagonist bicuculline and/or the glycine receptor antagonist strychnine. researchgate.netmdpi.comresearchgate.net This suggests that the neural suppression induced by Naftopidil, particularly in a subset of SG neurons (e.g., 25% of tested neurons showed outward IPSCs), is associated with enhanced GABAergic and/or glycinergic neural transmission. mdpi.comresearchgate.net

Endocrine and Metabolic Pathway Regulation

(R)-Naftopidil, alongside its (S)-enantiomer, plays a role in modulating endocrine and metabolic pathways, particularly in the context of polycystic ovary syndrome (PCOS) research. nih.govresearchgate.netresearchgate.net

Modulation of Androgen Metabolism in Ovarian Granulosa Cells

In ovarian granulosa cells, elevated androgen levels have been found to suppress the expression of UDP-Glucuronosyltransferase 2B15 (UGT2B15), an enzyme crucial for androgen metabolism. nih.govresearchgate.netresearchgate.netuniprot.org This suppression leads to the accumulation of dihydrotestosterone (B1667394) (DHT) and subsequently promotes apoptosis within these cells. nih.govresearchgate.netresearchgate.net Research indicates that treatment with both (R)-Naftopidil ((R)-NAF) and (S)-Naftopidil ((S)-NAF) can reverse these detrimental effects. nih.govresearchgate.netresearchgate.net In mouse models of PCOS, (R)-NAF and (S)-NAF treatments effectively alleviated symptoms such as hyperandrogenism, irregular menstrual cycles, and the presence of ovarian cysts, by modulating androgen metabolism. nih.govresearchgate.netresearchgate.net Androgens are known to significantly influence ovarian granulosa cell proliferation and apoptosis, with excess androgens contributing to impaired follicular development and apoptosis. researchgate.netfrontiersin.orgfrontiersin.org

Regulation of UDP-Glucuronosyltransferase 2B15 (UGT2B15) Expression

(R)-Naftopidil and (S)-Naftopidil have been identified as chemical inducers of UGT2B15 expression. nih.govresearchgate.netresearcher.life UGT2B15 is an essential enzyme involved in phase II biotransformation reactions, conjugating lipophilic substrates, including endogenous steroid hormones like androgens, with glucuronic acid to facilitate their excretion. uniprot.orguniprot.orgebi.ac.ukgenesight.com Studies in KGN cells, a human ovarian granulosa-like tumor cell line, have revealed that NR1H4 (Farnesoid X Receptor, FXR) negatively regulates the transcription of UGT2B15. nih.govresearchgate.netresearchgate.net

Disruption of NR1H4 Binding to UGT2B15 Promoter

A key mechanism by which (R)-Naftopidil and (S)-Naftopidil regulate UGT2B15 expression involves disrupting the binding of NR1H4 to the UGT2B15 promoter. nih.govresearchgate.netresearchgate.net This disruption occurs without affecting the protein levels of NR1H4, indicating a direct interference with NR1H4's transcriptional regulatory activity. nih.govresearchgate.netresearchgate.net This mechanism has been investigated and supported by findings from luciferase reporter and chromatin immunoprecipitation (ChIP) assays. nih.govresearchgate.net

Table 2: Modulation of UGT2B15 Expression and Androgen Metabolism by Naftopidil Enantiomers

Agent/ConditionEffect on UGT2B15 ExpressionEffect on Androgen Metabolism (e.g., DHT)Effect on Ovarian Granulosa CellsReference
Elevated AndrogensSuppressesLeads to DHT accumulationPromotes apoptosis nih.govresearchgate.netresearchgate.net
(R)-NAF & (S)-NAFInducesReverses DHT accumulationAlleviates apoptosis nih.govresearchgate.netresearchgate.net
NR1H4Negatively regulatesIndirectly impactsIndirectly impacts nih.govresearchgate.netresearchgate.net
(R)-NAF & (S)-NAF + NR1H4Disrupts NR1H4 bindingModulates UGT2B15-mediated metabolismSupports cell function nih.govresearchgate.netresearchgate.net

Preclinical Pharmacodynamic and Mechanistic Efficacy Studies

In Vivo Xenograft Models

In vivo xenograft models have been instrumental in evaluating the antitumor efficacy of Naftopidil (B1677906), (R-) across a range of cancer types.

Naftopidil, (R)- has demonstrated significant tumor growth suppressive effects in various human cancer xenograft models. In prostate cancer, it has been shown to reduce tumor growth in PC-3 xenografts mdpi.comnih.govnih.gov. Furthermore, studies involving E9+PrSC xenografts, which represent an androgen low-sensitive LNCaP subline co-grafted with prostate stromal cells, also revealed significant reductions in tumor growth following Naftopidil, (R)- treatment cancer-research-network.commedchemexpress.comaacrjournals.org.

For renal cell carcinoma (RCC), Naftopidil, (R)- treatment led to a significant reduction in ACHN tumor weight in xenograft models aacrjournals.orgnih.govresearchgate.net. These studies also highlighted a notable reduction in microvessel density (MVD) in excised human RCC xenografts treated with Naftopidil, (R)- mdpi.comaacrjournals.orgnih.govtandfonline.com.

In bladder cancer xenograft models, oral administration of Naftopidil, (R)- effectively reduced tumor volume in KK-47 cells iiarjournals.orgmdpi.commdpi.comiiarjournals.org. A 100 mg/kg dose of Naftopidil, (R)- was observed to suppress tumor growth without causing significant changes in body weight iiarjournals.orgiiarjournals.org.

Naftopidil, (R)- has also exhibited cytotoxic effects and substantially suppressed tumor growth in mesothelioma xenografts mdpi.comnih.govcancer-research-network.comresearchgate.netresearchgate.nettandfonline.com. Its mechanism in mesothelioma includes inducing apoptosis and suppressing cell proliferation in vivo tandfonline.comtandfonline.com.

The following table summarizes the tumor growth suppression findings in various xenograft models:

Cancer TypeXenograft ModelKey Finding on Tumor GrowthSupporting References
ProstatePC-3Significant tumor growth reduction mdpi.comnih.govnih.gov
ProstateE9+PrSCSignificant tumor growth reduction cancer-research-network.commedchemexpress.comaacrjournals.org
Renal Cell CarcinomaACHNSignificant reduction in tumor weight and MVD mdpi.comaacrjournals.orgnih.govresearchgate.nettandfonline.com
BladderKK-47Reduced tumor volume iiarjournals.orgmdpi.commdpi.comiiarjournals.org
MesotheliomaVarious human mesothelioma cell linesDrastic tumor growth suppression mdpi.comnih.govcancer-research-network.comtandfonline.comresearchgate.netresearchgate.nettandfonline.com

Naftopidil, (R)- influences key markers of tumor cell proliferation and cell cycle regulation. In ACHN renal cell carcinoma tumors, Naftopidil, (R)- treatment resulted in an approximate 50% reduction in the Ki-67 proliferation index compared to vehicle control aacrjournals.orgnih.govresearchgate.net. Similar reductions in Ki-67 index were also observed in E9 + PrSC prostate tumors aacrjournals.org. Generally, a decrease in Ki-67 index has been noted across various cancer types treated with Naftopidil, (R)- mdpi.comnih.govresearchgate.net.

Concurrently, Naftopidil, (R)- significantly increased the abundance of p21cip1 in ACHN RCC tumors aacrjournals.org. This increase in p21 staining is a consistent finding across several cancer types mdpi.comnih.govresearchgate.net. In prostate cancer cells, specifically LNCaP, p21cip1 was strongly upregulated, and in PC-3 cells, Naftopidil, (R)- induced p21cip1 expression nih.govnih.govbioinformatics.org.

The impact of Naftopidil, (R)- on tumor cell proliferation markers is summarized below:

MarkerCell/Tumor TypeObserved EffectSupporting References
Ki-67 IndexACHN (RCC)~50% reduction in proliferating cells aacrjournals.orgnih.govresearchgate.net
Ki-67 IndexE9 + PrSC (Prostate)Decreased aacrjournals.org
Ki-67 IndexVarious CancersAccompanied by a decrease in Ki-67 index mdpi.comnih.govresearchgate.net
p21 StainingACHN (RCC)Significantly increased abundance of p21cip1 aacrjournals.org
p21 StainingVarious CancersAccompanied by an increase in p21 staining mdpi.comnih.govresearchgate.net
p21cip1 ExpressionLNCaP (Prostate)Strongly upregulated nih.govnih.gov
p21cip1 ExpressionPC-3 (Prostate)Induced nih.govnih.govbioinformatics.org

Naftopidil, (R)- has demonstrated synergistic effects when combined with conventional cancer therapies, enhancing their efficacy. In prostate cancer, Naftopidil, (R)- reduced PC-3 xenograft tumor growth, with more pronounced effects observed when combined with radiotherapy mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. Combination therapy involving radiotherapy and Naftopidil, (R)- led to a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy nih.gov. This combination also suppressed the upregulation of radiotherapy-induced manganese superoxide (B77818) dismutase (MnSOD) expression in PC-3 tumors nih.gov.

The synergistic effects of Naftopidil, (R)- with other therapeutic agents are presented below:

Combination TherapyCancer TypeXenograft ModelKey Finding on Synergistic EffectSupporting References
Radiotherapy + Naftopidil, (R)-ProstatePC-3More efficacious delay in tumor growth; suppressed upregulation of RT-induced MnSOD expression mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Docetaxel (B913) + Naftopidil, (R)-ProstateLNCaP, PC-3Significant inhibition of cell growth; synergistic effects on DTX-induced apoptosis; increased efficacy of DTX researchgate.netnih.govresearchgate.netresearchgate.net

Organ-Specific Mechanistic Investigations

Beyond its anticancer properties, Naftopidil, (R)- has been investigated for its mechanistic effects on specific organs, particularly the prostate and bladder.

Naftopidil, (R)- has been shown to selectively inhibit phenylephrine-induced increases in prostatic pressure in an anesthetized dog model nih.govresearchgate.net. Among the tested compounds, including tamsulosin (B1681236) and prazosin (B1663645), Naftopidil, (R)- demonstrated the most potent selectivity for prostatic pressure nih.govresearchgate.net. This selective action is attributed to its high binding affinity for the alpha1a- and alpha1d-adrenoceptor subtypes nih.govresearchgate.net.

The effects of Naftopidil, (R)- on prostatic pressure are summarized below:

Animal ModelMechanism of ActionKey FindingSupporting References
Anesthetized DogSelective inhibition of phenylephrine-induced increases in prostatic pressureMost potent selectivity for prostatic pressure among tested compounds (Naftopidil, Tamsulosin, Prazosin) nih.govresearchgate.net

Investigations into Naftopidil, (R)-'s effects on bladder function in animal models have revealed its impact on bladder overactivity and blood flow. Naftopidil, (R)- improved bladder overactivity in rat models of bladder outlet obstruction (BOO) nih.gov. It has been noted to exert an inhibitory effect on C-fiber afferents, leading to an increase in bladder capacity in rats with cerebral infarction dovepress.com. The higher affinity of Naftopidil, (R)- for the α1D-adrenoceptor subtype may contribute to its ability to improve detrusor overactivity through the blockade of α1D-adrenoceptors in both prostatic and non-prostatic organs dovepress.com. However, one study indicated that Naftopidil, (R)- itself did not directly suppress the shortening of the contraction interval in isolated urinary bladder preparations nih.gov. Another study in an overactive bladder rat model suggested that tamsulosin showed more prominent efficacy for overactive bladder compared to Naftopidil, (R)- and combination therapy einj.org.

Regarding bladder blood flow, Naftopidil, (R)- improved impaired bladder blood flow in BOO model rats nih.gov. In these models, the blood flow through the submucosal capillaries of the bladder base was significantly greater in Naftopidil, (R)- treated groups compared to untreated BOO groups nih.gov. Additionally, Naftopidil, (R)- treatment mitigated histological changes such as hypertrophic detrusor muscle and inflammatory cells in bladder tissue induced by BOO nih.gov.

The studies on bladder overactivity and blood flow are summarized in the following table:

Animal ModelCondition StudiedKey Finding on Bladder OveractivityKey Finding on Bladder Blood FlowSupporting References
RatBladder Outlet Obstruction (BOO)Improved bladder overactivityImproved impaired bladder blood flow; increased submucosal capillary blood flow; suppressed histological changes nih.gov
RatCerebral InfarctionIncreased bladder capacity (due to inhibitory effect on C-fiber afferents)Not directly assessed in this context dovepress.com

Metabolism and Biotransformation Research

Phase I Metabolism Pathways

Phase I metabolism of Naftopidil (B1677906), (R)- primarily involves oxidative reactions, leading to the introduction or unmasking of polar functional groups.

The major metabolic pathways identified for both Naftopidil, (R)- and Naftopidil, (S)- enantiomers are demethylation and hydroxylation. In vitro studies using human liver microsomes (HLMs) have consistently shown the formation and characterization of three primary metabolites from Naftopidil, (R)- ctdbase.orgontosight.aiuni.lu. Specifically, these Phase I metabolites include O-desmethyl-Naftopidil (DMN), (phenyl)hydroxy-Naftopidil (PHN), and (naphthyl)hydroxy-Naftopidil (NHN) wikipedia.orgresearchgate.netepa.gov. Another significant human metabolite identified is HUHS190 iiab.menist.gov. These metabolic transformations increase the polarity of the compound, facilitating subsequent Phase II conjugation reactions.

Cytochrome P450 (CYP) enzymes play a pivotal role in the Phase I metabolism of Naftopidil, (R)-. Among the various CYP isoforms, CYP2C9 is identified as the most crucial enzyme involved in both the demethylation and hydroxylation of Naftopidil enantiomers, including Naftopidil, (R)- ctdbase.orgontosight.aiuni.luuni-freiburg.deucsd.edu. Additionally, CYP2C19 is recognized as another major CYP isoform significantly contributing to the metabolism of Naftopidil, (R)- ctdbase.orgontosight.aiuni.luuni-freiburg.deucsd.edu.

Studies utilizing chemical inhibitors have demonstrated that CYP2C9 and CYP2C19 inhibitors strongly impede the metabolism of Naftopidil, (R)- ctdbase.orgontosight.aiuni.lu. Furthermore, other CYP isoforms, including CYP1A2, CYP2C8, CYP2D6, and CYP3A4/5, have been shown to moderately inhibit Naftopidil, (R)- metabolism ctdbase.orgontosight.aiuni.luucsd.edu. Consistent with these findings, recombinant human CYP2C9 and CYP2C19 have been shown to contribute substantially to the metabolism of Naftopidil, (R)- ctdbase.orgontosight.aiuni.lu.

Interactive Data Table 1: Cytochrome P450 Isozyme Involvement in Naftopidil, (R)- Metabolism

CYP IsozymeContribution to Naftopidil, (R)- MetabolismReference
CYP2C9Most important role (demethylation, hydroxylation) ctdbase.orgontosight.aiuni.luuni-freiburg.deucsd.edu
CYP2C19Major contributor ctdbase.orgontosight.aiuni.luuni-freiburg.deucsd.edu
CYP1A2Moderate inhibition by inhibitors ctdbase.orgontosight.aiuni.luucsd.edu
CYP2C8Moderate inhibition by inhibitors ctdbase.orgontosight.aiuni.luucsd.edu
CYP2D6Moderate inhibition by inhibitors ctdbase.orgontosight.aiuni.luucsd.edu
CYP3A4/5Moderate inhibition by inhibitors ctdbase.orgontosight.aiuni.luucsd.edu

Naftopidil is a chiral compound existing as two enantiomers, Naftopidil, (R)- and Naftopidil, (S)-, which are clinically administered as a racemic mixture ctdbase.orgontosight.aiuni.lu. While both enantiomers undergo demethylation and hydroxylation as major metabolic pathways, there are notable differences in their CYP-mediated metabolism, indicating stereospecificity ctdbase.orgontosight.aiuni.lu.

Specifically, although CYP2C9 is critical for the metabolism of both Naftopidil, (R)- and Naftopidil, (S)-, CYP2C19 plays a major role in the metabolism of Naftopidil, (R)-, whereas its involvement in Naftopidil, (S)- metabolism is moderate ctdbase.orgontosight.aiuni.luucsd.edu. This stereoselective metabolism is further supported by observations in pharmacokinetic studies; the bioavailability of Naftopidil, (R)- in rats was approximately two-fold lower than that of Naftopidil, (S)- uni-freiburg.deucsd.edubiorxiv.org. Furthermore, the fractions of Naftopidil, (R)- reaching the prostate and undergoing metabolism in the liver were higher compared to Naftopidil, (S)-, highlighting the stereoselective disposition of the enantiomers uni-freiburg.deucsd.edu. These findings underscore the importance of considering stereospecificity in the metabolic profiling of Naftopidil.

Phase II Metabolism Pathways

Phase II metabolism involves conjugation reactions where endogenous polar molecules are attached to the drug or its Phase I metabolites, further increasing their water solubility and facilitating elimination.

The glucuronidation of Naftopidil enantiomers is primarily catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes. UGT2B7 has been identified as the principal UGT isoform responsible for mediating the glucuronidation of both Naftopidil, (R)- and Naftopidil, (S)- wikipedia.orgepa.govnucleos.com. UGT2B4 also plays a crucial role, particularly in the stereoselective metabolism of Naftopidil enantiomers wikipedia.orgepa.govnucleos.com. While UGT1A9 contributes to the glucuronidation of Naftopidil, its activity is generally lower compared to UGT2B7 and UGT2B4 for Naftopidil, (R)-, and UGT2B4 and UGT2B7 for Naftopidil, (S)- wikipedia.orgepa.govnucleos.com.

Kinetic analyses have provided detailed insights into the contributions of these UGT isoforms. For Naftopidil, (R)-, UGT2B7 exhibits significantly higher activity compared to UGT2B4 and UGT1A9, with a mean Km of 21 μM and a mean Vmax of 1043 pmol/min/mg wikipedia.orgnucleos.com. For Naftopidil, (S)-, both UGT2B4 (mean Km: 55 μM; mean Vmax: 1976 pmol/min/mg) and UGT2B7 (mean Km: 38 μM; mean Vmax: 1331 pmol/min/mg) demonstrate significantly higher catalytic activity for glucuronidation compared to UGT1A9 wikipedia.orgnucleos.com. Additionally, both Naftopidil, (R)- and Naftopidil, (S)- have shown potential to inhibit UGT1A9 in human liver microsomes, with mean Ki values of 10.0 μM and 11.5 μM, respectively wikipedia.orgepa.govnucleos.com.

Interactive Data Table 2: Kinetic Parameters for Naftopidil Enantiomer Glucuronidation by Human UGT Isozymes

UGT IsozymeEnantiomerMean Km (μM)Mean Vmax (pmol/min/mg)Reference
UGT2B7R(+)-NAF211043 wikipedia.orgnucleos.com
UGT2B4S(-)-NAF551976 wikipedia.orgnucleos.com
UGT2B7S(-)-NAF381331 wikipedia.orgnucleos.com

Stereoselective Glucuronidation of Naftopidil Enantiomers

Glucuronidation is identified as the primary metabolic pathway for Naftopidil enantiomers, occurring predominantly in the liver. nih.govfrontiersin.org Studies have demonstrated that human UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, play crucial roles in the glucuronidation of both R(+)-Naftopidil and S(-)-Naftopidil. nih.govnih.govfrontiersin.org

Screening of 12 recombinant human UGT enzymes revealed that UGT2B7 was the predominant isoform mediating the glucuronidation of R(+)-Naftopidil, exhibiting six to nine times greater activity than UGT1A9 and UGT2B4, respectively. nih.gov For S(-)-Naftopidil glucuronidation, UGT2B4 showed relatively higher activity compared to UGT2B7, with both UGTs being predominant isoforms displaying six to seven times higher activity than UGT1A1. nih.gov UGT1A4, UGT1A3, UGT2B17, UGT2B15, UGT1A9, UGT1A8, and UGT1A7 also showed minor activity in the glucuronidation of both enantiomers, while UGT1A6 and UGT1A10 showed no detectable activity. nih.gov

Kinetic analyses further highlight the stereoselectivity of Naftopidil glucuronidation. The mean Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) values for the glucuronidation of Naftopidil enantiomers by key UGT isoforms are summarized in Table 1. nih.govnih.gov

Table 1: Kinetic Parameters for Glucuronidation of Naftopidil Enantiomers by Recombinant Human UGTs

EnantiomerUGT IsoformKm (μM)Vmax (pmol/min/mg)
R(+)-NaftopidilUGT2B7211043
S(-)-NaftopidilUGT2B4551976
S(-)-NaftopidilUGT2B7381331

Despite S(-)-Naftopidil undergoing faster glucuronidation than R(+)-Naftopidil, the conjugated amount of S(-)-Naftopidil was approximately half that of R(+)-Naftopidil in rat liver, which contributes to the observed difference in their bioavailability. nih.gov The levels of R(+)-Naftopidil glucuronide (R(+)-NAF-G) and S(-)-Naftopidil glucuronide (S(-)-NAF-G) were found to be significantly higher (six-fold) than the parent R(+)-Naftopidil in rat plasma, underscoring the extensive phase II metabolism of Naftopidil. nih.gov

Inhibition of UGT Activity by Naftopidil Enantiomers

Beyond being substrates for glucuronidation, Naftopidil enantiomers have also been shown to inhibit the activity of certain UGT isoforms. Specifically, both R(+)-Naftopidil and S(-)-Naftopidil demonstrated inhibitory effects on UGT1A9 in human liver microsomes. nih.govnih.govfrontiersin.org The mean inhibition constant (Ki) values for this interaction are presented in Table 2. nih.govnih.gov

Table 2: Inhibition Constants (Ki) for UGT1A9 by Naftopidil Enantiomers in Human Liver Microsomes

EnantiomerUGT IsoformKi (μM)
R(+)-NaftopidilUGT1A910.0
S(-)-NaftopidilUGT1A911.5

Comparative Metabolism Studies (e.g., Human vs. Rat Microsomes)

Comparative metabolism studies have provided insights into the biotransformation of Naftopidil across different species, including humans and rats. Research has reported on the individual glucuronidation of R(+)-Naftopidil and S(-)-Naftopidil in vitro in both rat and human systems. nih.gov These studies confirmed that hepatic and kidney glucuronidation are major metabolic pathways for Naftopidil enantiomers in both species. nih.gov

An earlier study on the metabolism of 14C-Naftopidil (racemic mixture) in rat, dog, mouse, and human indicated a qualitatively similar metabolic pathway across these species. nih.gov The metabolism showed a preference for hydroxylation of either the phenyl or naphthyl moiety of Naftopidil, leading to phenyl-hydroxy-metabolite and naphthyl-hydroxy-metabolite formation. nih.gov Cleavage of the parent compound to produce a propylene (B89431) glycol metabolite was also an important reaction, particularly in rats and humans. nih.gov Demethylation of Naftopidil was observed to a minor extent in all investigated species. nih.gov The extensive and stereoselective metabolism, particularly glucuronidation in the liver, is a significant factor contributing to the poor and enantioselective bioavailability of Naftopidil enantiomers observed in rats. nih.gov

Analytical Methodologies for Research and Quantification

Chromatographic Techniques Development and Validation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are extensively employed for the analysis of Naftopidil (B1677906), (R)- due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

Multiple HPLC methods have been established for the estimation of Naftopidil, (R)- in various forms. A common approach involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and robustness.

Reversed-Phase HPLC (RP-HPLC)

Several RP-HPLC methods have been developed for Naftopidil, (R)-. One method utilized a C18 column with a mobile phase composed of Potassium Dihydrogen o-phosphate and Acetonitrile (B52724) in a ratio of 35:65, at a flow rate of 1.0 mL/min. Detection was performed simultaneously at 232 nm using a UV detector. This method demonstrated linearity in the range of 5–10 µg/mL, with a detection limit (LOD) of 0.094 µg/mL and a quantitation limit (LOQ) of 0.28 µg/mL. The recovery of Naftopidil was found to be 100.8% with a relative standard deviation (RSD) of 0.384% (n=3). wjpr.net

Another validated RP-HPLC method employed a Phenomenex Luna C8 column (4.6x150mm, 5µ) with a mobile phase of Methanol (B129727):Water (90:10 v/v) at a flow rate of 0.8 mL/min, and detection at 232 nm. The retention time for Naftopidil was observed at 2.85 minutes. This method showed linearity in the range of 1–5 µg/mL with a correlation coefficient of 0.9998. The accuracy, determined by recovery, ranged from 99.26% to 100.66%. The LOD and LOQ were determined to be 0.07552 µg/mL and 0.2288 µg/mL, respectively. ijrpc.com

A different RP-HPLC method utilized a Zorabax SBC18 column (150x4.6 MM, 5µ) with a mobile phase of Acetonitrile and Ammonium (B1175870) Acetate (B1210297) (75:25 v/v) at a flow rate of 1.2 mL/min, with detection at 232 nm. This method exhibited linearity in the range of 0.1–0.6 mg/mL (25% to 150%) with a correlation coefficient (r) of 0.9946. The LOD and LOQ were 0.089 µg/mL and 0.27197 µg/mL, respectively, and recoveries ranged from 99.75% to 100.293%. researchgate.net

Furthermore, an RP-HPLC method for Naftopidil, (R)- in bulk and pharmaceutical formulations used a Kromosil C18 column (150×4.6mm, 3.5µ) and a mobile phase of acetonitrile and water (50:50 %v/v) at a flow rate of 1 mL/min, with detection at 232 nm. The retention time was 3.245 minutes. Linearity was established from 50–150 µg/mL with a correlation coefficient of 1.0. The LOQ was 3.43 µg/mL, and repeatability and intermediate precision were found to be less than 2%. indexcopernicus.com

A stability-indicating RP-HPLC method for Naftopidil, (R)- in bulk and tablet dosage forms involved a C18 GRACE column (250 mm × 4.6 mm i.d., 5 μm particle size) with a gradient mobile phase system. Mobile phase A consisted of 10mM ammonium acetate buffer adjusted to pH 4.0 with glacial acetic acid, and mobile phase B was acetonitrile. The flow rate was 1.0 mL/min, and UV detection was performed at 284 nm. The linearity of this method was investigated in the range of 10–150 μg/mL. jyoungpharm.org

The following table summarizes key parameters of various RP-HPLC methods for Naftopidil, (R)-:

MethodColumn TypeMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity RangeLOD (µg/mL)LOQ (µg/mL)Recovery (%)Retention Time (min)
1 wjpr.netC18Pot. Dihydrogen o-phosphate: ACN (35:65)1.02325–10 µg/mL0.0940.28100.8N/A
2 ijrpc.comPhenomenex Luna C8 (4.6x150mm, 5µ)Methanol:Water (90:10 v/v)0.82321–5 µg/mL0.075520.228899.26–100.662.85
3 researchgate.netZorabax SBC18 (150x4.6 MM, 5µ)Acetonitrile:Ammonium Acetate (75:25 v/v)1.22320.1–0.6 mg/mL0.0890.2719799.75–100.293N/A
4 indexcopernicus.comKromosil C18 (150×4.6mm, 3.5µ)Acetonitrile:Water (50:50 %v/v)1.023250–150 µg/mL1.133.43N/A3.245
5 jyoungpharm.orgC18 GRACE (250 mm × 4.6 mm i.d., 5 μm)10mM Ammonium Acetate (pH 4.0):Acetonitrile (Gradient)1.028410–150 µg/mLN/AN/AN/AN/A

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique frequently used for the quantification of Naftopidil, (R)- particularly in complex biological matrices. One such assay developed for human plasma involved extraction with methyl tertiary butyl ether. The analysis was performed using reversed-phase gradient elution on a Discovery C18 5μ (50 × 4.6) column. The mobile phase consisted of methanol: 2 mM ammonium formate (B1220265) (90:10), and detection was carried out by mass spectrometry using electrospray ionization (ESI) in positive mode. Propranolol was used as the internal standard. This method achieved a lower limit of quantification (LLOQ) of 0.495 ng/mL and demonstrated linearity over a concentration range of 0.495–200.577 ng/mL in plasma. researchgate.netresearchgate.net

Another specific, rapid, and sensitive LC-MS/MS assay for Naftopidil, (R)- in human plasma employed Naftopidil d7 as an internal standard. Sample preparation was simplified through a one-step protein precipitation technique. The processed samples were chromatographed on a C18 column using an ammonium formate (5mM) buffer in combination with acetonitrile as the mobile phase. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, monitoring the protonated ions at m/z 393→190 transitions for Naftopidil, (R)- and m/z 400→190 transitions for the internal standard. This method showed linearity over a concentration range of 0.30–300 ng/mL. ijpsr.com

Quantitative Determination in Biological Matrices (e.g., Plasma)

The quantification of Naftopidil, (R)- in biological matrices, such as plasma, is critical for pharmacokinetic studies. LC-MS/MS methods are preferred due to their high sensitivity and selectivity, which are necessary to accurately measure drug concentrations in low physiological levels and in the presence of endogenous compounds. As detailed above, LC-MS/MS methods have been validated for Naftopidil, (R)- in human plasma, achieving LLOQs as low as 0.30 ng/mL and 0.495 ng/mL, with broad linear ranges suitable for pharmacokinetic profiling. researchgate.netijpsr.com An earlier HPLC method for determining Naftopidil, (R)- in biological samples reported a detection limit of 5 ng/mL, with mean recoveries ranging from 79.35% to 95.72%. nih.gov

Spectroscopic and Other Analytical Methods

Beyond chromatography, spectroscopic techniques, particularly Ultraviolet (UV) spectrophotometry, offer simpler and more cost-effective alternatives for the quantification of Naftopidil, (R)- in bulk and pharmaceutical formulations.

Ultraviolet (UV) Spectrophotometric Analysis

UV spectrophotometric methods rely on the characteristic absorption of Naftopidil, (R)- at specific wavelengths. One validated UV-spectrophotometric method estimated Naftopidil, (R)- at 280 nm using a solvent system of acetonitrile-hydrochloric acid (pH 1.2, 100 mM) (25:75, v/v). The linear regression equation obtained was: absorbance = [0.0208 × concentration in μg/mL] + 0.0123, with a regression coefficient of 0.9997. scholarsresearchlibrary.com

Another simple and sensitive UV spectrophotometric method utilized methanol as a solvent. The UV spectrum was scanned between 200 and 400 nm, and the maximum absorption wavelength (λmax) was selected at 232 nm. Beer's law was obeyed in the concentration range of 2–10 µg/mL with a correlation coefficient (r) of 0.9994. The percent recoveries of Naftopidil, (R)- were found to be between 99.75% and 100.293%. The LOD and LOQ for this method were 0.089 µg/mL and 0.27197 µg/mL, respectively. researchgate.netresearchgate.net UV spectrophotometry at 232 nm has also been used for determining the drug content of Naftopidil, (R)- in formulations like solid lipid nanoparticles. innovareacademics.in

A further UV method used alcohol as the solvent, with a selected wavelength of maximum absorbance at 269 nm. This method showed linearity in the range of 2–10 µg/mL with a correlation coefficient of 0.9999, and a percentage relative standard deviation (%RSD) for precision of 0.965. saudijournals.com

The following table summarizes key parameters of various UV Spectrophotometric methods for Naftopidil, (R)-:

MethodSolvent Systemλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
1 scholarsresearchlibrary.comAcetonitrile-HCl (pH 1.2, 100 mM) (25:75, v/v)280N/A (Eq: Abs = 0.0208*Conc + 0.0123)0.9997N/AN/AN/A
2 researchgate.netresearchgate.netMethanol2322–100.99940.0890.2719799.75–100.293
3 saudijournals.comAlcohol2692–100.9999N/AN/AN/A

Method Validation Parameters for Research Application

Selection and Optimization of Internal Standards

Internal standards (IS) play a pivotal role in analytical quantification by compensating for potential variations during sample preparation, injection, and detection processes. An ideal internal standard should possess physicochemical properties similar to the analyte, including extraction efficiency, ionization characteristics, and chromatographic behavior, while being chromatographically separable from the analyte and absent from the sample matrix fishersci.at. The selection and optimization of internal standards for Naftopidil quantification have been explored in several studies, with Propranolol and Naftopidil-d7 emerging as frequently utilized choices.

Propranolol as Internal Standard

Propranolol has been identified and validated as a suitable internal standard for the quantification of Naftopidil in human plasma using LC-MS/MS assays. Its selection is often attributed to its structural similarity to Naftopidil, which helps ensure comparable behavior throughout the analytical process wikipedia.org.

Research Findings for Propranolol as IS:

In a developed and validated LC-MS/MS assay for Naftopidil in human plasma, Propranolol was employed as the internal standard. The method utilized methyl tertiary butyl ether for extraction and a reversed-phase gradient elution on a Discovery C18 column. Detection was performed via electrospray ionization in positive mode. Under these conditions, Naftopidil and Propranolol exhibited distinct retention times, allowing for their accurate quantification wikipedia.orgwikipedia.org.

This method demonstrated satisfactory accuracy and precision, proving sufficiently sensitive for pharmacokinetic studies in humans wikipedia.orgwikipedia.org.

Naftopidil-d7 as Internal Standard

Naftopidil-d7, a deuterated analog of Naftopidil, represents an ideal choice for an internal standard due to its isotopic labeling. This ensures nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention, while being distinguishable by mass spectrometry due to its mass difference uni.lu.

Research Findings for Naftopidil-d7 as IS:

An LC-MS/MS assay developed for Naftopidil in human plasma successfully utilized Naftopidil-d7 as the internal standard. This method incorporated a rapid, one-step protein precipitation technique for sample preparation. The mass spectrometer operated in multiple reaction monitoring (MRM) mode, monitoring specific transitions for both the analyte and the internal standard uni.lu.

The use of Naftopidil-d7 as an internal standard significantly contributed to the high precision and accuracy of the bioanalytical assay, and no significant ion suppression or enhancement effect was observed, indicating minimal matrix interference uni.lu. This method was deemed favorable for routine bioanalysis and bioequivalence studies uni.lu.

Other Internal Standards

Other compounds have also been explored as internal standards in different analytical contexts for Naftopidil. Metoprolol was used in an HPLC method for Naftopidil determination in biological samples wikipedia.org. Similarly, Verapamil (B1683045) was selected as an internal standard for HPLC analysis of Naftopidil in dog plasma wikipedia.org. While these demonstrate the versatility in internal standard selection, Propranolol and Naftopidil-d7 appear to be more commonly reported and detailed for human plasma quantification using LC-MS/MS.

Structure Activity Relationship Sar and Structural Optimization

Systematic Modification of Naftopidil (B1677906) Core Structure

Naftopidil is characterized by an aryl-piperazine backbone linked to a naphthalene (B1677914) group via a 2-hydroxypropane chain mdpi.commdpi.com. Systematic modifications have targeted various parts of this core structure to understand their contribution to biological activity.

Linker and Terminal Moieties: One approach involved replacing the 2-hydroxypropane linker with an amide structure, aiming to enhance α1A/1D binding affinity mdpi.com. The introduction of indole (B1671886) substituents at certain positions has also been explored, with a view to improving both receptor affinity and potential anti-cancer properties mdpi.comnih.gov.

Conformational Restriction: Researchers have investigated the impact of conformational restriction by synthesizing rigid analogues. This includes the development of 1,3-dioxolane (B20135), 1,3-oxathiolane (B1218472), and 1,3-dithiolane (B1216140) structures, which represent constrained forms of Naftopidil. These modifications aimed to understand the optimal spatial arrangement required for receptor interaction researchgate.netnih.govunicam.it.

Piperazine (B1678402) Ring Substituents: The piperazine ring serves as a central scaffold in Naftopidil and many other bioactive molecules mdpi.com. Modifications on the phenyl ring attached to the piperazine, such as the introduction of a bromophenol moiety or a chloride at the ortho-phenyl position, have been systematically studied to modulate α1-adrenoceptor subtype selectivity and cytotoxic activity mdpi.comresearchgate.netacs.org.

Correlating Structural Features with Receptor Binding Affinities

Naftopidil is recognized as a selective α1-adrenergic receptor antagonist wikipedia.org. Its affinity profile across the α1-adrenoceptor subtypes is a key aspect of its pharmacological action.

Naftopidil's Intrinsic Selectivity: Naftopidil exhibits higher binding affinity for the α1D-adrenoceptor subtype, approximately 3-fold greater than for α1A and 17-fold greater than for α1B jst.go.jparabjchem.org.

Naftopidil Binding Affinities (Ki values) for Human α1-Adrenoceptor Subtypes medchemexpress.com

Receptor SubtypeKi (nM)
α1A3.7
α1B20
α1D1.2

Impact of Structural Modifications on Affinity:

Conformationally Restricted Analogues: Compound 7, a 1,3-dioxolane-based analogue, demonstrated high affinity for both α1A (pKi = 9.58) and α1D (pKi = 9.09) adrenoceptor subtypes. It also showed significant selectivity over 5-HT1A receptors (α1a/5-HT1A selectivity ratio = 100; α1d/5-HT1A selectivity ratio = 26) researchgate.netnih.gov. Conversely, replacing the 1,3-dioxolane ring with a 1,3-oxathiolane or 1,3-dithiolane moiety generally led to a reduction in α1-AR affinity, while significantly enhancing affinity, potency, and efficacy at the 5-HT1A receptor researchgate.net.

Substituent Effects: Derivatives incorporating a large benzyl (B1604629) group at the indole-N-position (e.g., compound 12) exhibited increased flexibility, which was suggested to strengthen their affinity for α1A/1D-AR while simultaneously reducing binding to α1B-AR due to hydrophobic interactions mdpi.com. Similarly, the presence of a chloride substituent at the ortho-phenyl position in arylpiperazine derivatives (e.g., compound 17) proved beneficial for achieving high α1A/D-AR sub-selectivity researchgate.net.

Enantiomeric Binding: Interestingly, studies on the (R)- and (S)-enantiomers of Naftopidil revealed that both stereoisomers exhibit similar antagonistic effects on the α1D-AR and occupy the same binding pocket, suggesting that the stereochemistry at the chiral center does not significantly dictate the primary binding mode to this receptor subtype nih.gov.

Relating Chemical Structure to Functional Activity in Cellular Assays

Beyond receptor binding, SAR studies also correlate structural changes with functional outcomes in cellular assays, particularly concerning Naftopidil's α1-adrenergic antagonism and its emerging anti-proliferative properties.

α1-Adrenergic Antagonism: In functional experiments, the conformationally restricted compound 7 acted as a potent competitive antagonist at both α1A (pKb = 8.24) and α1D (pKb = 8.14) adrenoceptors. It also displayed partial agonist activity at 5-HT1A receptors (pD2 = 8.30) researchgate.netnih.gov.

Anti-proliferative and Cytotoxic Effects: Naftopidil and its derivatives have shown significant anti-proliferative and cytotoxic effects across various cancer cell lines, notably human prostate cancer cell lines such as PC-3, LNCaP, and DU145 mdpi.comresearchgate.netmedchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.gov.

Anti-proliferative Activity of Naftopidil in Prostate Cancer Cell Lines mdpi.commedchemexpress.comnih.gov

Cell LineIC50 (µM)
LNCaP~20
PC-3~30
DU14534.58
Generated code

Tubulin Binding: A significant discovery in Naftopidil's functional profile is its ability to directly bind to and inhibit the polymerization of tubulins. This suggests an α1-AR-independent mechanism for its broad cytotoxic effects observed across various cell types, including cancer cells, fibroblasts, and vascular endothelial cells researchgate.netnih.gov. This off-target effect opens new avenues for designing tubulin-binding drugs based on the phenylpiperazine scaffold nih.gov.

Identification of Key Pharmacophoric Elements

Pharmacophoric elements are the essential spatial and electronic features of a molecule required for its optimal interaction with a specific biological target. For Naftopidil, these elements are crucial for its α1-adrenoceptor antagonism and other observed activities.

Core Structure and Linker: The aryl-piperazine core, the 2-hydroxypropane linker, and the naphthalene group are fundamental to Naftopidil's structure and activity mdpi.commdpi.com. The piperazine ring is recognized as a key scaffold for various bioactive molecules mdpi.com.

Aromatic and Hydrophobic Interactions: The naphthalene group and the 2-methoxyphenyl moiety attached to the piperazine ring are critical for receptor recognition, likely contributing through hydrophobic and aromatic interactions mdpi.comacs.org. Pharmacophore models for α1D-selective antagonists have shown that the crystal structures of (R)- and (S)-Naftopidil enantiomers align well with these models, implying specific spatial arrangements and feature requirements for binding nih.gov.

Hydrogen Bonding and Electrostatic Interactions: Pharmacophore models typically account for features such as hydrogen bond acceptors and donors, as well as anionic and cationic groups, in addition to hydrophobic and aromatic elements researchgate.net. The hydroxyl group on the propane (B168953) linker and the nitrogen atoms in the piperazine ring are likely involved in hydrogen bonding or electrostatic interactions with the receptor.

Conformational Aspects: Studies involving conformational restriction, such as those with 1,3-dioxolane-based analogues, emphasize that specific spatial arrangements of these elements are paramount for maintaining or enhancing activity, guiding the understanding of the pharmacophore's three-dimensional requirements researchgate.netnih.govunicam.it.

Rational Design of Novel Derivatives Based on SAR Insights

The detailed understanding of Naftopidil's SAR has provided a strong foundation for the rational design of novel derivatives with tailored pharmacological profiles.

Targeted Affinity Modulation: Insights into the role of the 2-hydroxypropane linker led to its replacement with amide structures and the incorporation of indole groups, aiming to improve α1A/1D binding affinity and explore anti-cancer properties mdpi.comnih.gov.

Selectivity Enhancement: The rational design has focused on enhancing subtype selectivity. For example, the strategic introduction of a chloride atom at the ortho-phenyl position of arylpiperazine derivatives was a direct outcome of SAR analysis, leading to compounds with improved α1A/D-AR sub-selectivity researchgate.net.

Conformational Control: The synthesis of conformationally restricted analogues, such as those featuring 1,3-dioxolane, 1,3-oxathiolane, or 1,3-dithiolane rings, represents a rational design strategy to probe and optimize the spatial requirements for receptor binding and selectivity researchgate.netnih.govunicam.it.

Multi-target Design: The discovery of Naftopidil's tubulin-binding activity has opened a new avenue for rational design. The phenylpiperazine structural motif has been identified as a potential scaffold for developing new tubulin-binding drugs, expanding the therapeutic potential beyond α1-AR antagonism nih.gov.

Computational Chemistry in SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery, particularly in elucidating SAR and guiding the design of new compounds. For Naftopidil, various computational approaches have been employed.

Ligand-Based Drug Design (LBDD): LBDD methodologies are extensively used to establish relationships between a compound's structure, physicochemical attributes, and biological activity. This forms the basis for predicting and designing compounds with improved properties nih.gov.

Molecular Docking Studies: Molecular docking simulations have been instrumental in understanding the precise binding mechanisms of Naftopidil and its enantiomers to the α1D-adrenoceptor. These studies have shown that both (R)- and (S)-Naftopidil enantiomers adopt very similar binding poses and occupy the same binding pocket, providing atomic-level insights into their interaction with the receptor nih.gov.

Pharmacophore Modeling: Computational pharmacophore models are developed to identify the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for ligand-receptor interaction. These models are crucial for virtual screening and guiding structural modifications nih.govresearchgate.net.

Conformational Analysis: Accurate modeling of compound conformations, often utilizing empirical force fields, is vital for effective SAR determination in LBDD. This ensures that the accessible conformational space of the ligands is correctly represented, which is critical for understanding how structural flexibility influences binding nih.gov.

Computer-Aided SAR Analysis: Computational tools enable a systematic analysis of how specific structural fragments influence selective versus multifunctional activity, providing a rational basis for further chemical synthesis and optimization researchgate.net.

Future Research Directions

Elucidating Undeciphered Molecular Pathways

A significant area for future research involves fully deciphering the molecular pathways through which Naftopidil (B1677906) exerts its effects, especially those independent of α1-adrenergic receptor antagonism. Studies indicate that Naftopidil's anti-cancer properties, for instance, are often independent of its α1-AR antagonist activity, suggesting the involvement of off-target transduction signals mdpi.comresearchgate.netnih.gov. These undeciphered pathways represent a critical gap in current knowledge.

Naftopidil has been observed to modulate various signaling pathways depending on the cellular context. For example, it has been shown to reduce Akt phosphorylation in prostate and gastric cancer cells, although this effect was not consistent across all cell lines, such as ovarian cancer cells nih.gov. It also demonstrated the ability to decrease Smad2 phosphorylation via the TGF-β pathway in HeLa cells, though the complete molecular cascade remains to be elucidated nih.gov. In ovarian cancer cell lines, Naftopidil induced either ER stress-activated ATF4 transcription factor or JNK/c-Jun phosphorylation, both leading to the upregulation of BH3-only proteins nih.gov. Future studies are specifically aimed at exploring the apoptotic signaling triggered by Naftopidil via the caspase pathway iiarjournals.org. Furthermore, its mechanism of action in reducing dorsal root-evoked excitatory synaptic transmissions in substantia gelatinosa neurons appears to be independent of α1-adrenoceptors, necessitating further investigation into these non-canonical pathways einj.org. The precise mechanism underlying Naftopidil's blood pressure-lowering effect in hypertensive patients, which may involve calcium-channel-blocking activity, also requires further elucidation nih.gov.

Comprehensive Understanding of Stereoisomer-Specific Activities

Naftopidil is a chiral compound, and while it has been clinically used in racemic form, a comprehensive understanding of the specific activities of its individual stereoisomers, particularly the (R)-enantiomer, is crucial for optimizing its therapeutic potential nih.gov.

Previous research has indicated that Naftopidil enantiomers (R and S) exhibited similar blocking activity on α1-AR subtypes mdpi.com. However, a more recent study presented contradictory findings regarding their affinities, suggesting a hierarchy of α1A > α1B > α1D mdpi.com. Despite observations of similar antagonistic effects on the α1D-adrenoceptor, the precise binding mechanism of these two stereochemical isomers remains unclear nih.gov. Crystallographic structures of optically pure Naftopidil stereoisomers have been reported, and molecular docking studies suggest that both R and S enantiomers exhibit very similar binding poses and occupy the same binding pocket to the α1D-adrenoceptor nih.gov.

Further research is needed to fully characterize the stereoselective metabolism of Naftopidil enantiomers and its influence on pharmacokinetics, pharmacodynamics, and potential toxicity nih.govijpsr.com. Data suggests that S(-)-Naftopidil may exert stronger inhibition than R(+)-Naftopidil and the racemate in relaxing prostate muscle and inhibiting prostate growth frontiersin.org. Additionally, human UDP-glucuronosyltransferase 2B4 (UGT2B4) has been identified as playing a key role in the stereoselective metabolism of Naftopidil enantiomers frontiersin.orgnih.gov.

Development of Advanced Research Models for Mechanistic Studies

The advancement of research models is essential for a more profound understanding of Naftopidil's mechanistic actions. Current studies have utilized both in vitro and in vivo systems to investigate Naftopidil's anti-proliferative activity. These include the use of human prostate epithelial cells (PrEC), prostate stromal cells (PrSC), and prostate smooth muscle cells (PrSMC) in dose-dependent inhibition assays niph.go.jp. In vivo, xenografted mice models have been employed to assess Naftopidil's effects on various cancer types, such as mesothelioma, renal carcinoma, bladder cancer, and prostate cancer researchgate.netnih.gov. These models have demonstrated Naftopidil's ability to reduce tumor volume and decrease the Ki-67 index nih.gov.

Future research should focus on developing and utilizing more physiologically relevant and advanced models. This could involve the implementation of complex co-culture systems, organoid models, or patient-derived xenografts (PDO models) to better mimic the intricate cellular environments and interactions found in human tissues mdpi.comresearchgate.net. Such models would be instrumental in unraveling the complex, often α1-adrenergic receptor-independent, molecular pathways and off-target effects observed with Naftopidil mdpi.comnih.gov. The use of high concentrations of Naftopidil in some in vitro studies also highlights the need for models that reflect clinically relevant concentrations or the development of novel drug delivery systems, such as local injection methods, to achieve desired effects with lower systemic exposure einj.org.

Exploration of Novel Therapeutic Combinations Based on Mechanistic Insights

The exploration of novel therapeutic combinations for Naftopidil, particularly in oncology, represents a promising future research direction, leveraging its emerging anti-cancer properties and mechanistic insights. Naftopidil has demonstrated potential as a chemotherapeutic adjuvant, capable of sensitizing cancer cells to other therapies and aiding in overcoming resistance to apoptosis mdpi.comresearchgate.net.

Detailed research findings support its synergistic potential:

Radiotherapy Combinations : Naftopidil has shown additive cytotoxic effects when combined with radiotherapy in PC-3 prostate cancer cells researchgate.net. This combination has been observed to increase radiotherapy efficacy by directly suppressing growth and blocking the radiotherapy-induced expression of manganese superoxide (B77818) dismutase, an antioxidant enzyme researchgate.net.

Chemotherapeutic Combinations : Naftopidil has been found to induce apoptosis in LNCaP and PC-3 prostate cancer cells when combined with docetaxel (B913), without affecting prostate stromal cells researchgate.net. This synergistic effect with docetaxel has also been observed in xenograft models, leading to a more drastic reduction in tumor growth researchgate.net.

The reduced incidence of prostate cancer in patients prescribed Naftopidil for benign prostatic hyperplasia further supports its potential for repurposing and combination strategies in cancer management researchgate.netnih.govresearchgate.net. Future studies are essential to identify additional relevant therapeutic combinations based on the ongoing elucidation of Naftopidil's molecular pathways and off-target effects mdpi.com. While some clinical studies have explored Naftopidil monotherapy versus combination therapy with anticholinergic agents for lower urinary tract symptoms, the focus for future research lies in its synergistic anti-cancer applications nih.gov.

Investigation of Transport Mechanisms and Efflux Pump Interactions

Understanding the transport mechanisms and potential interactions of Naftopidil with efflux pumps is a critical area for future research, particularly given its reported low oral bioavailability. Naftopidil exhibits low aqueous solubility and permeability, resulting in an oral bioavailability of approximately 18-20% in humans innovareacademics.in. This limited bioavailability is attributed to extensive first-pass metabolism, primarily involving hepatic isoenzymes CYP2C9 and CYP2C19, and significant glucuronidation of its enantiomers mdpi.comfrontiersin.orgnih.govinnovareacademics.in.

Specific human UDP-glucuronosyltransferases (UGTs), notably UGT2B7 and UGT2B4, are primarily responsible for the glucuronidation of Naftopidil enantiomers, with UGT2B4 playing a key role in stereoselective metabolism frontiersin.orgnih.gov. Furthermore, both R(+)- and S(-)-Naftopidil have been shown to inhibit UGT1A9 frontiersin.orgnih.gov.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.